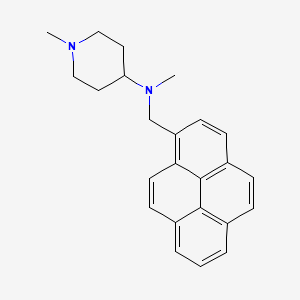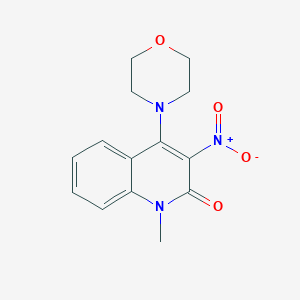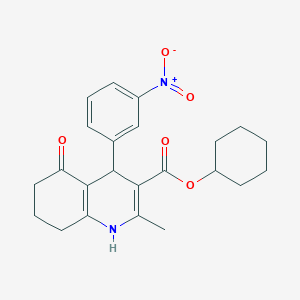
N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperidine, a cyclic secondary amine, and is commonly known as DMAP.
Mécanisme D'action
The mechanism of action of N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine is not fully understood. However, it is known that DMAP interacts with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This interaction leads to a change in the conformation of the biomolecule, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with cellular processes. However, it is important to note that the concentration of DMAP used in experiments should be carefully controlled to avoid any potential adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine in lab experiments is its high sensitivity and selectivity. DMAP can detect subtle changes in protein conformation and can be used to study protein-protein interactions in real-time. However, one of the limitations of using DMAP is its limited solubility in aqueous solutions. This can be overcome by using organic solvents or by modifying the DMAP molecule to increase its solubility.
Orientations Futures
There are several future directions for the research on N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine. One area of interest is the development of new synthetic methods for DMAP that are more efficient and environmentally friendly. Another area of interest is the study of DMAP in living cells and tissues to better understand its potential as an anti-cancer agent. Additionally, the use of DMAP in the development of new materials with unique properties is an area of growing interest.
Conclusion:
N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine is a versatile chemical compound that has potential applications in various fields. Its high sensitivity and selectivity make it a valuable tool for studying protein-protein interactions and for use as a catalyst in organic synthesis reactions. While the mechanism of action of DMAP is not fully understood, its minimal biochemical and physiological effects make it a safe compound to use in lab experiments. There are several future directions for research on DMAP, including the development of new synthetic methods, the study of DMAP in living cells and tissues, and the use of DMAP in the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine involves the reaction of 1-bromomethylpyrene with N,N-dimethylpiperidine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. This method has been reported in the literature and has been used by many researchers to synthesize DMAP.
Applications De Recherche Scientifique
N,1-dimethyl-N-(1-pyrenylmethyl)-4-piperidinamine has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and materials science. In biochemistry, DMAP has been used as a fluorescent probe to study protein-protein interactions. It has also been used as a catalyst in organic synthesis reactions. In pharmacology, DMAP has been investigated for its potential as an anti-cancer agent. In materials science, DMAP has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
N,1-dimethyl-N-(pyren-1-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-25-14-12-21(13-15-25)26(2)16-20-9-8-19-7-6-17-4-3-5-18-10-11-22(20)24(19)23(17)18/h3-11,21H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQDGJGYZPJKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-(pyren-1-ylmethyl)piperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4960550.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B4960553.png)

![3-(3,4-dimethoxyphenyl)-11-(3-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4960571.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B4960579.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B4960587.png)
![(2R*,6S*)-4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4960601.png)
![7,9-diphenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B4960616.png)

![2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide](/img/structure/B4960626.png)